beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt
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Overview
Description
Beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt: is a synthetic compound with a complex structure, often used in various chemical and biological research applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt involves multiple steps, including the esterification of beta-alanine with diphenylmethylamineacetoxy and subsequent trifluoroacetate salt formation. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product’s purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in biochemical assays .
Medicine: Its ability to interact with specific molecular targets makes it a valuable tool in therapeutic research .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to active sites, influencing the activity of target molecules .
Comparison with Similar Compounds
Beta-Alanine: A simple amino acid with similar structural features.
Diphenylmethylamine: A compound with a related amine group.
Acetoxy Esters: Compounds with similar ester functional groups.
Uniqueness: Beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
[2-(benzhydrylamino)-2-oxoethyl] 3-aminopropanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.C2HF3O2/c19-12-11-17(22)23-13-16(21)20-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15;3-2(4,5)1(6)7/h1-10,18H,11-13,19H2,(H,20,21);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHOFTYMRTIRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC(=O)CCN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373138 |
Source
|
Record name | Trifluoroacetic acid--2-[(diphenylmethyl)amino]-2-oxoethyl beta-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204063-33-2 |
Source
|
Record name | Trifluoroacetic acid--2-[(diphenylmethyl)amino]-2-oxoethyl beta-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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